Ethyl 2-chloro-3,5-dimethylbenzoate
Description
Ethyl 2-chloro-3,5-dimethylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 2-position and methyl groups at the 3- and 5-positions. This compound is of interest in organic synthesis due to the reactivity of its ester group and the steric/electronic effects imposed by its substituents. The chlorine atom acts as an electron-withdrawing group, while the methyl groups are electron-donating, creating a unique electronic environment that influences its physical properties and reactivity. Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, where halogenated aromatic esters often serve as precursors.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 2-chloro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4H2,1-3H3 |
InChI Key |
HNRUZZWWNIEBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3,5-dimethylbenzoate can be synthesized through the esterification of 2-chloro-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of 2-amino-3,5-dimethylbenzoate or 2-thio-3,5-dimethylbenzoate.
Reduction: Formation of 2-chloro-3,5-dimethylbenzyl alcohol.
Oxidation: Formation of 2-chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 2-chloro-3,5-dimethylbenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological pathways. The chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituent type and position significantly impact melting points and solubility. For example:
- Ethyl 2-chloro-3,5-dinitrobenzamide (), which replaces methyl groups with nitro groups, has a melting point of 64°C . Nitro groups are highly polar and capable of hydrogen bonding, which typically increases melting points compared to methyl-substituted analogs.
Reactivity in Organic Reactions
- In contrast, the aromatic chloro and ester groups in Ethyl 2-chloro-3,5-dimethylbenzoate may facilitate electrophilic substitution or nucleophilic acyl substitution, though steric hindrance from the methyl groups could slow reaction rates.
- 2-Chloro-3:5-dinitrobenzoyl chloride derivatives () undergo transformations such as azide formation and carbamate synthesis . The target compound’s methyl groups may hinder similar reactions compared to less-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
